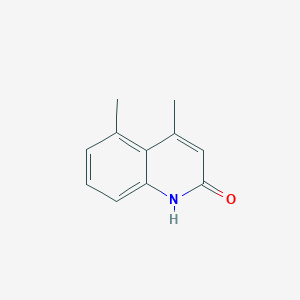
4,5-Dimethylquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylquinolin-2-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 4th and 5th positions and a hydroxyl group at the 2nd position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylquinolin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid, can be adapted to introduce the desired methyl groups and hydroxyl functionality .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like ionic liquids and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,5-Dimethylquinolin-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication processes. The hydroxyl group at the 2nd position plays a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,8-Dimethylquinolin-2-ol: Similar structure but with methyl groups at different positions.
2-Methylquinoline: Lacks the hydroxyl group and has only one methyl group.
Quinoline: The parent compound without any substituents
Uniqueness: 4,5-Dimethylquinolin-2-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4,5-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)8(2)6-10(13)12-9/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
WPXFDOAETKNZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=O)NC2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
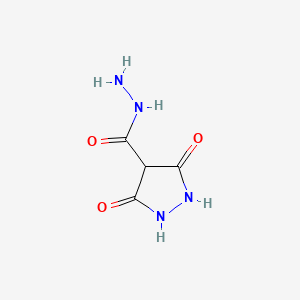
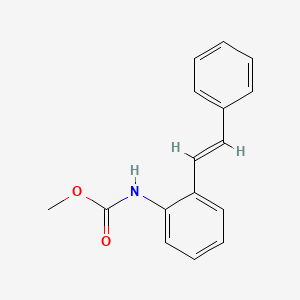

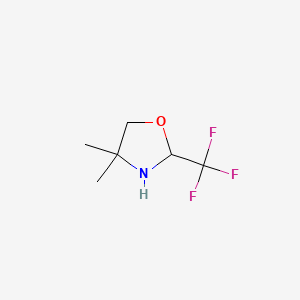

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
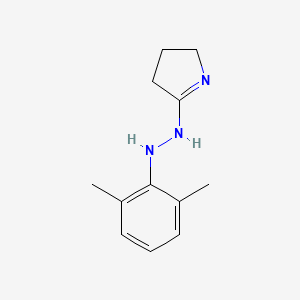
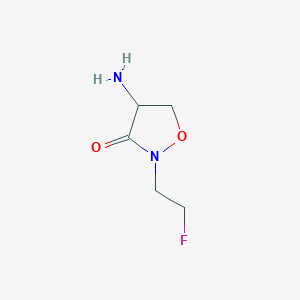

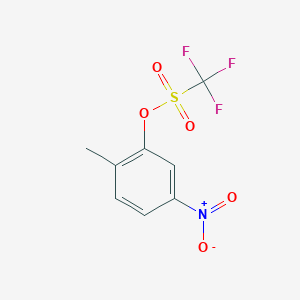
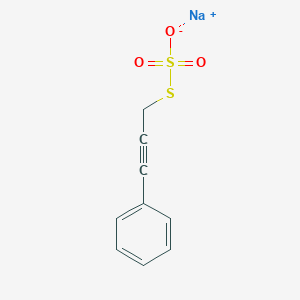
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
